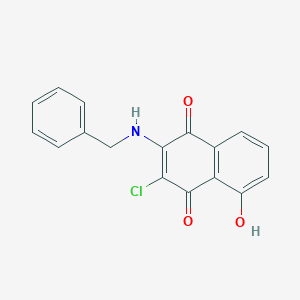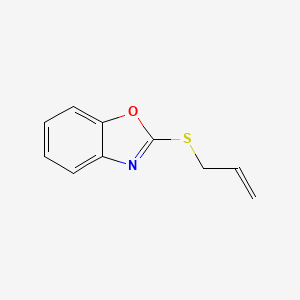![molecular formula C16H20ClN5O B11048668 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid ist eine synthetische Verbindung, die sich durch das Vorhandensein eines Tetrazolrings, einer Chlorphenylgruppe und eines Cycloheptylacetamid-Restes auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid umfasst typischerweise die folgenden Schritte:
Bildung des Tetrazolrings: Der Tetrazolring kann über einen Click-Chemie-Ansatz synthetisiert werden, der die Reaktion eines Azids mit einem Nitril unter milden Bedingungen beinhaltet.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Substitutionsreaktion eingeführt, bei der eine geeignete chlorierte aromatische Verbindung mit dem Tetrazol-Zwischenprodukt reagiert.
Cycloheptylacetamid-Bildung: Der letzte Schritt beinhaltet die Bildung des Cycloheptylacetamid-Restes durch eine Amidkupplungsreaktion, die typischerweise Reagenzien wie Carbodiimide oder Kupplungsmittel wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) verwendet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tetrazolring kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Chlorphenylgruppe oder den Tetrazolring angreifen, was zu verschiedenen reduzierten Produkten führt.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Natriumazid (NaN3) für die Azidsubstitution oder Halogenierungsmittel für die Halogensubstitution werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Tetrazol-N-Oxiden führen, während Reduktion Amin-Derivate erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Der Tetrazolring der Verbindung ist bekannt für seine bioisosteren Eigenschaften, was ihn zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht, insbesondere als Enzyminhibitoren oder Rezeptorantagonisten.
Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie für die Entwicklung fortschrittlicher Materialien wie Polymere oder Nanomaterialien geeignet.
Biologische Studien: Die Verbindung kann in biologischen Assays verwendet werden, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und molekulare Ziele zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Tetrazolring kann Carboxylatgruppen imitieren, wodurch die Verbindung mit hoher Affinität an Enzyme oder Rezeptoren binden kann. Diese Bindung kann die Aktivität dieser Ziele modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(3-Chlorphenyl)-2H-tetrazol-2-yl]essigsäure: Teilt die Tetrazol- und Chlorphenylgruppen, aber es fehlt die Cycloheptylacetamidgruppe.
2-[5-(4-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid: Ähnliche Struktur, aber mit einer anderen Position des Chloratoms am Phenylring.
Einzigartigkeit
2-[5-(3-Chlorphenyl)-2H-tetrazol-2-yl]-N-Cycloheptylacetamid ist einzigartig aufgrund der Kombination seines Tetrazolrings, seiner Chlorphenylgruppe und seines Cycloheptylacetamid-Restes. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C16H20ClN5O |
|---|---|
Molekulargewicht |
333.81 g/mol |
IUPAC-Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C16H20ClN5O/c17-13-7-5-6-12(10-13)16-19-21-22(20-16)11-15(23)18-14-8-3-1-2-4-9-14/h5-7,10,14H,1-4,8-9,11H2,(H,18,23) |
InChI-Schlüssel |
UWEVJTSYLYBOHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)

![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)


![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
